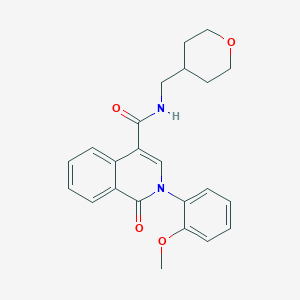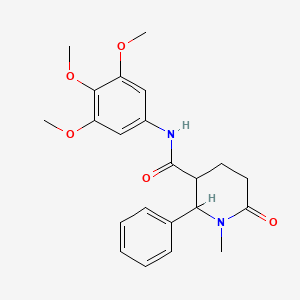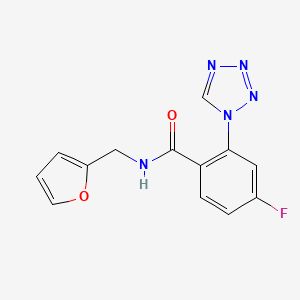![molecular formula C22H20Cl2O5 B11153815 ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11153815.png)
ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 2,6-dichlorobenzyl group and an ethyl propanoate moiety. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via nucleophilic substitution using 2,6-dichlorobenzyl chloride and a suitable base, such as potassium carbonate.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl 3-bromopropanoate in the presence of a base, such as sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Continuous flow synthesis and process intensification techniques, such as photochemical benzylic bromination, can be employed to achieve high throughput and efficient mass utilization .
化学反応の分析
Types of Reactions
Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2,6-dichlorobenzyl group is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: N-bromosuccinimide (NBS), potassium carbonate
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohol derivatives
Substitution: Brominated derivatives
科学的研究の応用
Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It can be used as a probe to study biological pathways and interactions involving chromen-2-one derivatives.
Medicine: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or photostability.
作用機序
The mechanism of action of ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Vilanterol trifenate: A compound with a similar chromen-2-one core structure, used as a bronchodilator agent.
Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate: Another compound with a dichlorobenzyl group, used in various chemical applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl propanoate moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C22H20Cl2O5 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
ethyl 3-[7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20Cl2O5/c1-3-27-21(25)10-9-16-13(2)15-8-7-14(11-20(15)29-22(16)26)28-12-17-18(23)5-4-6-19(17)24/h4-8,11H,3,9-10,12H2,1-2H3 |
InChIキー |
WZWAQWDEGGLNOW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11153745.png)

![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11153750.png)
methanone](/img/structure/B11153754.png)
![4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide](/img/structure/B11153760.png)
![3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11153761.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11153773.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11153778.png)
![N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-glutamic acid](/img/structure/B11153786.png)
![N~1~-(4-isopropylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11153803.png)
![Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B11153808.png)
![2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}-N,N-dimethylacetamide](/img/structure/B11153823.png)
